2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
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Overview
Description
2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a complex organic compound that features a fluorophenoxy group and an imidazo[1,2-a]pyridine moiety
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have been associated with a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against multiple cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenoxy group and the propanamide moiety. Key steps may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions.
Attachment of the propanamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- 2-(3-bromophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- 2-(3-methylphenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
Uniqueness
The presence of the fluorophenoxy group in 2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-15(28-17-8-6-7-16(23)13-17)22(27)25-19-10-3-2-9-18(19)20-14-26-12-5-4-11-21(26)24-20/h2-15H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJYHBWJZSDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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